
5-Bromo-4-fluoro-2-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-fluoro-2-methyl-1H-indole: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the indole core, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole can be achieved through various methods. One common approach involves the bromination and fluorination of 2-methylindole. The reaction typically involves the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, protection-deprotection strategies, and purification techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Selectfluor or other fluorinating agents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF).
Major Products:
Substituted Indoles: Products with various substituents depending on the reaction conditions and reagents used.
Coupled Products: Biaryl compounds or other complex structures formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes to facilitate various chemical transformations.
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems.
Drug Discovery: Investigated for its potential as a lead compound in drug discovery programs.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Used in the synthesis of materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-fluoro-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine can influence its binding affinity and selectivity towards these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-methyl-1H-indole: Lacks the fluorine substituent, which can affect its reactivity and biological activity.
4-Fluoro-2-methyl-1H-indole: Lacks the bromine substituent, leading to different chemical and biological properties.
5-Bromo-4-chloro-2-methyl-1H-indole: Substitution of fluorine with chlorine can result in altered reactivity and applications.
Uniqueness: The combination of bromine, fluorine, and a methyl group in 5-Bromo-4-fluoro-2-methyl-1H-indole imparts unique chemical properties, making it a versatile compound in synthetic and medicinal chemistry. Its distinct substitution pattern allows for specific interactions in chemical reactions and biological systems, setting it apart from other indole derivatives.
Eigenschaften
Molekularformel |
C9H7BrFN |
|---|---|
Molekulargewicht |
228.06 g/mol |
IUPAC-Name |
5-bromo-4-fluoro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-6-8(12-5)3-2-7(10)9(6)11/h2-4,12H,1H3 |
InChI-Schlüssel |
YDYRQBIFZAKRHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1)C=CC(=C2F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


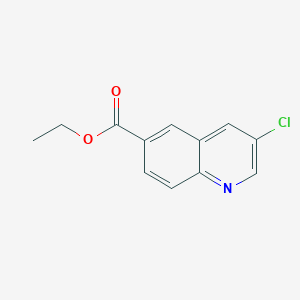
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11877426.png)
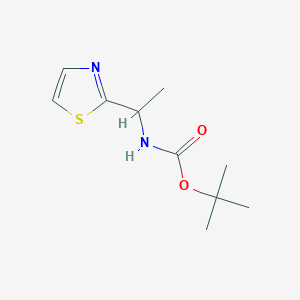

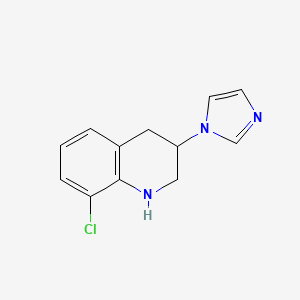
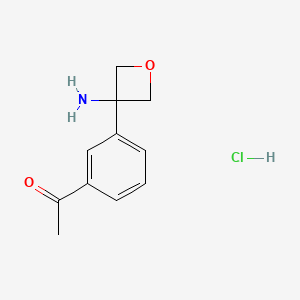
![7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11877446.png)
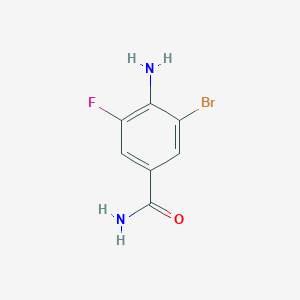
![7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11877458.png)
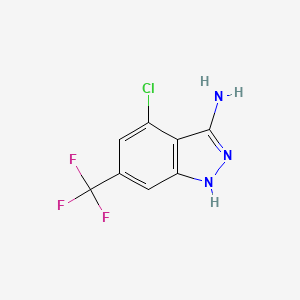
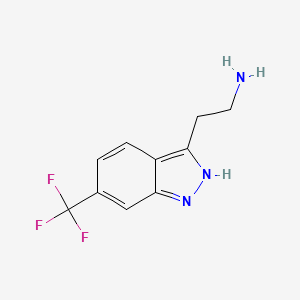
![1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11877487.png)
![1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11877494.png)
![1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B11877505.png)
